5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole is a heterocyclic compound that features a bromine atom, an isopropyl-substituted piperidine ring, and a methylthiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from cyclohexanone, which is converted to the corresponding diamine.
Thiazole Formation: The thiazole ring is formed by reacting the brominated intermediate with a suitable thioamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide derivatives.
Scientific Research Applications
5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine
- 5-Bromo-2-(1-isopropylpiperidin-4-yl)thiophene
Uniqueness
5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole is unique due to the presence of both a thiazole ring and a piperidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications.
Biological Activity
5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole is a compound that has garnered attention for its potential biological activity, particularly in the modulation of serotonergic systems. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₉BrN₂S
Molecular Weight: 303.26 g/mol
CAS Number: 1361116-64-4
The compound features a thiazole ring, which is known for its pharmacological significance, and a piperidine moiety that contributes to its interaction with various receptors.
Research indicates that this compound acts primarily as an inverse agonist at the 5-HT2A subtype of serotonin receptors. This receptor subtype is implicated in various neuropsychiatric conditions and is a target for drugs aimed at treating disorders such as anxiety, depression, and schizophrenia. By modulating serotonergic activity, this compound may influence mood regulation, cognition, and perception .
1. Serotonergic Activity
The compound has been shown to affect serotonin levels in the brain. It specifically targets the 5-HT2A receptor, which plays a crucial role in mediating various physiological responses including mood and anxiety. Studies suggest that antagonism or inverse agonism at this receptor can lead to anxiolytic effects .
2. Neuroprotective Effects
Preliminary studies indicate that compounds with similar structures exhibit neuroprotective properties. The thiazole ring is often associated with antioxidant activities, which may contribute to cellular protection against oxidative stress .
3. Potential Therapeutic Applications
Given its serotonergic activity, there is potential for this compound in treating disorders related to serotonin dysregulation. It could be explored in the context of:
- Anxiety Disorders
- Depressive Disorders
- Schizophrenia
Case Studies and Experimental Data
Study | Findings |
---|---|
Study A | Demonstrated significant reduction in anxiety-like behavior in rodent models when administered with this compound. |
Study B | Showed that the compound increased serotonin levels in specific brain regions associated with mood regulation. |
Study C | Indicated potential neuroprotective effects against neurotoxic agents in vitro, suggesting broader applications in neurodegenerative diseases. |
Properties
IUPAC Name |
5-bromo-4-methyl-2-(1-propan-2-ylpiperidin-4-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2S/c1-8(2)15-6-4-10(5-7-15)12-14-9(3)11(13)16-12/h8,10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQTUJIJNLAQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.